molecular formula C20H21ClFN3O4S B11010353 N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

Cat. No.: B11010353
M. Wt: 453.9 g/mol
InChI Key: ROPABQJWYWRQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide: is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, sulfonyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-fluorobenzenesulfonyl chloride.

    Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperazine to form N-(4-chlorophenyl)piperazine.

    Sulfonylation: The N-(4-chlorophenyl)piperazine is then reacted with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group, forming N-(4-chlorophenyl)-4-(4-fluorophenylsulfonyl)piperazine.

    Final Step: The final step involves the reaction of the sulfonylated intermediate with succinic anhydride to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter activity.

    Pathways Involved: It may influence pathways related to signal transduction, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the sulfonyl and fluorophenyl groups.

    4-fluorobenzenesulfonamide: Contains the sulfonyl and fluorophenyl groups but lacks the piperazine and chlorophenyl groups.

Uniqueness

N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the individual similar compounds

Properties

Molecular Formula

C20H21ClFN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C20H21ClFN3O4S/c21-15-1-5-17(6-2-15)23-19(26)9-10-20(27)24-11-13-25(14-12-24)30(28,29)18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,26)

InChI Key

ROPABQJWYWRQJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.